molecular formula C7H8ClNO3S B165276 2-Amino-5-chloro-4-methylbenzenesulfonic acid CAS No. 88-53-9

2-Amino-5-chloro-4-methylbenzenesulfonic acid

Cat. No. B165276
CAS RN: 88-53-9
M. Wt: 221.66 g/mol
InChI Key: VYZCFAPUHSSYCC-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-methylbenzenesulfonic acid, also known by its synonyms such as CLT, C Acid, LAKE RED C AMINE, and others , is a chemical compound used in various applications. It has a molecular weight of 221.66 .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-chloro-4-methylbenzenesulfonic acid is represented by the linear formula C7H8ClNO3S . The InChI code for the compound is 1S/C7H8ClNO3S/c1-4-2-6 (9)7 (3-5 (4)8)13 (10,11)12/h2-3H,9H2,1H3, (H,10,11,12) .


Physical And Chemical Properties Analysis

The compound is a colorless to slightly reddish crystalline powder . It has a density of 1.553±0.06 g/cm3 . It is essentially insoluble as a free acid but soluble as a sodium or ammonium salt . The compound begins to melt at 324°C .

Scientific Research Applications

Improvement of Nitration Process in Synthesis

Li et al. (2015) enhanced the nitration process in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid. They optimized reaction conditions, improved product separation, and utilized cycle use of concentrated sulfuric acid, resulting in a yield increase to 91% compared to the current industrial process yield of 65.7% (Li et al., 2015).

Indirect Fluorescent Visualization of Aliphatic Amines

Gallo and Walters (1986) investigated 2-amino-5-chloro-4-methylbenzenesulfonic acid as an indirect fluorescent visualization reagent in ion pair chromatography for aliphatic amines. They quantitated butylamine using a specific solvent and a C18 column, demonstrating the compound's application in chromatographic techniques (Gallo & Walters, 1986).

Solubility Measurement and Correlation

Li et al. (2015) measured the solubility of 2-amino-5-chloro-4-methylbenzenesulfonic acid in aqueous sulfuric acid solutions. Their research provided crucial data for improving the separation process of this compound, showing its increased solubility with temperature (Li et al., 2015).

Use in Azo Pigment Synthesis

Bekö, Bats, and Schmidt (2012) reported that 2-ammonio-5-chloro-4-methylbenzenesulfonate, an intermediate of 2-amino-5-chloro-4-methylbenzenesulfonic acid, is used in the synthesis of lake red azo pigments. Their study confirmed the compound's structure and its zwitterionic tautomer (Bekö, Bats, & Schmidt, 2012).

Reversed-Phase Ion-Pair Chromatography

Yi (2004) developed a chromatographic method using 2-amino-5-chloro-4-methylbenzenesulfonic acid for determining its presence in dye products. This demonstrates its role as a valuable reagent in analytical chemistry for the analysis of dye intermediates (Yi, 2004).

Inclusion in Hydrogen Bond Studies

Romero and Margarita (2008) included 2-amino-5-chloro-4-methylbenzenesulfonic acid in their study of hydrogen bonds in specific acetamides. This research signifies the compound's importance in understanding molecular interactions and structure (Romero & Margarita, 2008).

Use in Chromogenic Detection Systems

Fossati and Prencipe (2010) mentioned the use of a similar compound, 3,5-dichloro-2-hydroxybenzenesulfonic acid, in a chromogenic detection system for uric acid assay. This highlights the potential of related compounds in clinical chemistry applications (Fossati & Prencipe, 2010).

Antimicrobial Properties

Son et al. (2006) synthesized a 4-aminobenzenesulfonic acid–chloro–triazine adduct, showing its application in imparting durable antimicrobial properties to cotton fabrics. This research indicates its potential use in enhancing textile materials with antimicrobial capabilities (Son et al., 2006).

Safety And Hazards

The safety information for 2-Amino-5-chloro-4-methylbenzenesulfonic acid indicates that dust formation should be avoided and contact with skin and eyes should be prevented . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

2-amino-5-chloro-4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8ClNO3S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZCFAPUHSSYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026528
Record name 2-Amino-5-chloro-4-methylbenzenesulfonic acid
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Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Other Solid, Solid; [IUCLID]
Record name Benzenesulfonic acid, 2-amino-5-chloro-4-methyl-
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Record name 2-Amino-5-chloro-4-methylbenzenesulfonic acid
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Product Name

2-Amino-5-chloro-4-methylbenzenesulfonic acid

CAS RN

88-53-9
Record name C Amine
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Record name Benzenesulfonic acid, 2-amino-5-chloro-4-methyl-
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Record name 5-amino-2-chlorotoluene-4-sulphonic acid
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Record name 3-AMINO-6-CHLOROTOLUENE-4-SULFONIC ACID
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Record name 2-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
HM Li, G Han, SL Liu, YX Li, FB Zhang… - Industrial & …, 2015 - ACS Publications
… The nitration process as one step in 2-amino-5-chloro-4-methylbenzenesulfonic acid synthesis was improved by optimizing nitration reaction conditions, improving product separation …
Number of citations: 4 pubs.acs.org
HM Li, SL Liu, G Han, YX Li, FB Zhang, GL Zhang… - Fluid Phase …, 2015 - Elsevier
… 2-amino-5-chloro-4-methylbenzenesulfonic acid (C 7 H 8 ClNO 3 S, CLT acid, CAS No. 88-53-9) is a significant intermediate in the production of red organic pigments, which is widely …
Number of citations: 2 www.sciencedirect.com
SL Bekö, JW Bats, MU Schmidt - Acta Crystallographica Section C …, 2012 - scripts.iucr.org
… as a non-zwitterion (2-amino-5-chloro-4-methylbenzenesulfonic acid), having an –NH 2 and an –SO 3 H group, and as a zwitterion (2-ammonio-5-chloro-4-methylbenzenesulfonate), …
Number of citations: 5 scripts.iucr.org
T Hsdb - 2014 - hero.epa.gov
2-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID, CASRN: 88-53-9 | Health & Environmental Research Online (HERO) | US EPA … 2-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC …
Number of citations: 0 hero.epa.gov
SL Bekö, SD Thoms, J Brüning, E Alig, J van de Streek… - 2010 - degruyter.com
… 2-amino-5-chloro-4-methylbenzenesulfonic acid, also called CLT acid (from: chloro-amino-toluenesulfonic acid), is industrially produced in an amount of several 10,000 t per year. It is …
Number of citations: 18 www.degruyter.com
FC NOVELLO, SC BELL, ELA ABRAMS… - The Journal of …, 1960 - ACS Publications
… intermediates: (9) p-bromoaniline; (10) 5-amino-2-chlorobenzenesulfonic acid (Eastman Kodak Co.); (11) 3,4-dichloroaniline; (12) 2-amino-5-chloro-4-methylbenzenesulfonic acid (…
Number of citations: 34 pubs.acs.org
CU Pittman Jr, MI Egbe, A Amer - Spectroscopy letters, 1992 - Taylor & Francis
The structure of the product from the successive reaction of pyridinium 2-benzamido-5-chloro-4-methylbenzenesulfonate with PCl 5 and excess anhydrous hydrazine has been …
Number of citations: 1 www.tandfonline.com
T Morita, M Honma, K Morikawa - Mutation Research/Genetic Toxicology …, 2012 - Elsevier
… 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS no. 88-53-9) [MW = 222]: 2-Amino-5-chloro-4-methylbenzenesufonic acid induced CAs (7.5% and 50.0%) at 9 mM (2 mg/mL) …
Number of citations: 30 www.sciencedirect.com
AL Scher, RJ Calvey - Journal of the Association of Official …, 1988 - academic.oup.com
… 2092-56-0) is an azo pigment prepared by diazotization of Lake Red C Amine (2amino-5-chloro-4-methylbenzenesulfonic acid, LRCA) and coupling with 2-naphthol (2-naphthalenol). …
Number of citations: 6 academic.oup.com
H Kusakabe, K Yamakage, S Wakuri, K Sasaki… - … /Genetic Toxicology and …, 2002 - Elsevier
Over a 6-year period (1991–1996), the chromosomal aberration testing of high production volume (HPV) industrial chemicals had been conducted using Chinese hamster lung (CHL/IU) …
Number of citations: 53 www.sciencedirect.com

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